
6-tert-Butyl-3-methyl-4-oxo-1,2,4lambda~5~-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-tert-Butyl-3-methyl-4-oxo-1,2,4lambda~5~-triazine is a heterocyclic compound that features a triazine ring with various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-3-methyl-4-oxo-1,2,4lambda~5~-triazine typically involves the reaction of 3-hydrazino-4,5-dihydro-1,2,4-triazin-5-one with carboxylic acids, orthoformic ester, bromocyanine, or aromatic isothiocyanates . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-tert-Butyl-3-methyl-4-oxo-1,2,4lambda~5~-triazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while substitution reactions may result in derivatives with different functional groups.
Applications De Recherche Scientifique
6-tert-Butyl-3-methyl-4-oxo-1,2,4lambda~5~-triazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various materials and chemicals due to its unique properties.
Mécanisme D'action
The mechanism of action of 6-tert-Butyl-3-methyl-4-oxo-1,2,4lambda~5~-triazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate: A related compound with similar structural features.
tert-Butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-4H-1,3-oxazine-2-carboxylate): Another compound with a similar triazine ring structure.
Uniqueness
6-tert-Butyl-3-methyl-4-oxo-1,2,4lambda~5~-triazine is unique due to its specific substituents and the resulting chemical properties. Its tert-butyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
66522-18-7 |
|---|---|
Formule moléculaire |
C8H13N3O |
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
6-tert-butyl-3-methyl-4-oxido-1,2,4-triazin-4-ium |
InChI |
InChI=1S/C8H13N3O/c1-6-9-10-7(5-11(6)12)8(2,3)4/h5H,1-4H3 |
Clé InChI |
NHDAWJXXHYSQMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](C=C(N=N1)C(C)(C)C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


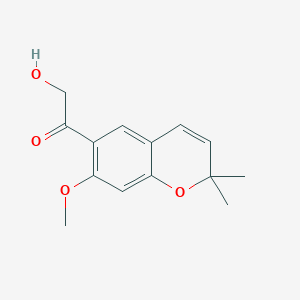

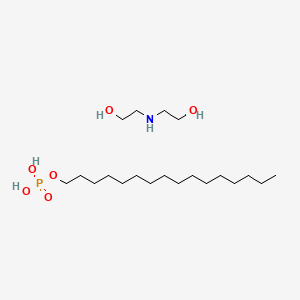
![Methyl [2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14479707.png)
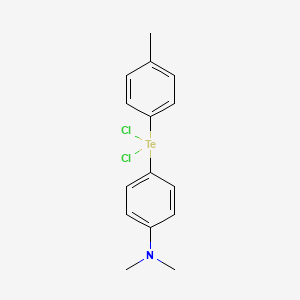

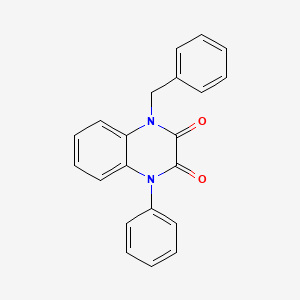
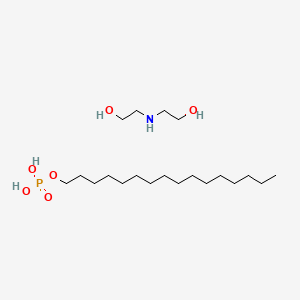
![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)

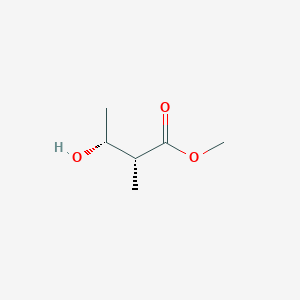

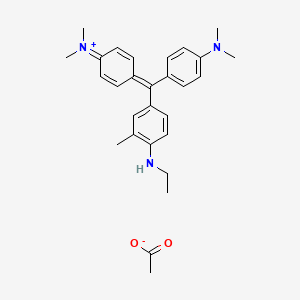
![5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol](/img/structure/B14479771.png)
